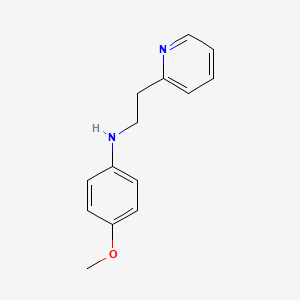

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine

Description

Systematic IUPAC Nomenclature and Synonyms

The compound (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature as [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine. This nomenclature precisely describes the structural arrangement of the molecule, highlighting its key functional groups and connectivity patterns.

Several synonyms and alternative names have been documented for this chemical entity:

The compound belongs to the chemical class of secondary amines, featuring both aromatic and heterocyclic structural elements. The presence of the methoxy group on the benzene ring and the pyridine moiety creates a distinctive chemical identity that influences its physical, chemical, and potential biological properties.

Molecular Formula and Weight Analysis

The molecular composition of [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is precisely defined by its molecular formula and weight parameters:

The formula C₁₅H₁₈N₂O indicates the presence of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in each molecule. This corresponds to the structural features of the compound: a methoxyphenyl group (C₇H₇O), a pyridinylethyl group (C₇H₈N), and an additional nitrogen and three hydrogen atoms that form the secondary amine linkage.

The molecular weight of 242.3162 g/mol places this compound in the low molecular weight category of organic compounds, which influences its potential for membrane permeability and other physicochemical properties relevant to various applications.

Structural Descriptors: SMILES, InChI, and InChIKey

Modern chemical informatics employs several standardized notation systems to represent molecular structures in computer-readable formats. For [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, these descriptors provide precise structural information:

The SMILES notation COC1=CC=C(C=C1)CNCCC2=CC=CC=N2 describes the molecule as having a methoxy group (COC) attached to a benzene ring (C1=CC=C(C=C1)), which connects via a methylene group (C) to a secondary amine nitrogen (N) that also bonds to an ethylene linker (CC) attached to a pyridine ring (C2=CC=CC=N2).

The InChI provides a more comprehensive representation that includes atomic connectivity, hydrogen positioning, and stereochemical information. The corresponding InChIKey serves as a fixed-length identifier that facilitates rapid database searches and unambiguous compound identification across chemical information systems.

These structural descriptors are essential for computational chemistry, database searching, and ensuring precise chemical identity in research communications.

Crystallographic Data and Conformational Analysis

X-ray crystallography provides detailed insights into the three-dimensional structure of [(4-methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine in its solid state. The crystallographic parameters for this compound have been experimentally determined:

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 10.047(2) Å, b = 11.306(2) Å, c = 12.199(2) Å |

| Unit Cell Angles | α = 90°, β = 90°, γ = 90° |

| Cell Volume | 1385.8(5) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.161 Mg/m³ |

| Temperature of Data Collection | 295(2) K |

| Wavelength | 0.71073 Å |

The orthorhombic crystal system with P212121 space group indicates that the compound crystallizes with three perpendicular two-fold screw axes. This particular space group is chiral, suggesting the compound may exhibit interesting conformational properties in the solid state.

Conformational analysis of the molecule reveals several notable structural features:

- The methoxyphenyl and pyridinyl rings adopt a non-coplanar arrangement, minimizing steric interactions.

- The amine nitrogen (N) exhibits the expected trigonal pyramidal geometry characteristic of secondary amines.

- The ethylene linker between the amine nitrogen and the pyridine ring allows for conformational flexibility.

- The methoxy group is oriented approximately coplanar with its attached benzene ring, maximizing π-orbital overlap.

These conformational characteristics influence the compound's potential for intermolecular interactions, including hydrogen bonding capabilities through the amine nitrogen and potential π-stacking interactions involving the aromatic rings.

Crystal packing analysis shows that molecules in the unit cell are arranged to optimize non-covalent interactions while minimizing steric repulsions, resulting in the observed density of 1.161 Mg/m³. This relatively low density is consistent with the presence of some void spaces in the crystal lattice, potentially accommodating small solvent molecules.

The detailed crystallographic data provides valuable insights for understanding structure-property relationships and may inform potential applications in fields where precise molecular recognition is important.

Properties

IUPAC Name |

4-methoxy-N-(2-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-5-13(6-8-14)16-11-9-12-4-2-3-10-15-12/h2-8,10,16H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRQNMNZSKSLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424578 | |

| Record name | (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-58-7 | |

| Record name | N-(4-Methoxyphenyl)-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

The most common and efficient method for synthesizing (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine involves reductive amination of 4-methoxyaniline derivatives with 2-pyridinecarboxaldehyde or related aldehydes.

- A mixture of 4-methoxyaniline and 2-pyridinecarboxaldehyde is reacted in a suitable solvent such as methanol.

- The reaction is typically catalyzed or facilitated by an acid catalyst like p-toluenesulfonic acid (TosOH).

- The imine intermediate formed is then reduced using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) under mildly basic conditions (often using tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO)).

- The reaction is carried out at room temperature or slightly elevated temperatures (20–70 °C) for several hours.

- The product is isolated by extraction, drying, and purification via silica gel chromatography.

- Sodium cyanoborohydride is preferred due to its selectivity in reducing imines without affecting other functional groups.

- The reaction medium is often methanolic and slightly basic to optimize yield and minimize side reactions.

- Addition of metal salts like iron sulfate (FeSO4·7H2O) can suppress side reactions involving cyanide ions.

$$

\text{4-Methoxyaniline} + \text{2-Pyridinecarboxaldehyde} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{TosOH, MeOH}} \text{this compound}

$$

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 4-Methoxyaniline, 2-pyridinecarboxaldehyde, NaBH3CN, TosOH, MeOH, DABCO, RT-70 °C | Mild conditions, high selectivity | Requires careful pH control, toxic cyanoborohydride |

| Pd-Catalyzed Coupling | 4-Methoxyaniline, 2-(pyridin-2-yl)ethyl bromide, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High yield, broad substrate scope | Requires expensive catalysts, inert atmosphere |

| Cyanohydrin Reductive Amination | Cyanohydrin intermediates, pyridin-2-yl-methylamine, NaBH3CN, MeOH, DABCO | Novel intermediates, potential for diverse derivatives | Multi-step, complex purification |

Research Findings and Optimization Notes

- The reductive amination method is widely favored due to its operational simplicity and good yields for this class of compounds.

- Optimization studies indicate that the use of tertiary amine bases like DABCO improves reaction rates and selectivity.

- The addition of iron sulfate helps to quench cyanide ions, reducing side reactions and improving purity.

- Pd-catalyzed coupling is advantageous for substrates incompatible with reductive amination but requires stringent conditions and catalyst handling.

- Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The pyridinyl ring can be reduced under specific conditions to form a piperidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl-(2-pyridin-2-yl-ethyl)-amine.

Reduction: Formation of (4-Methoxy-phenyl)-(2-piperidin-2-yl-ethyl)-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is in the development of therapeutic agents. Its structural framework allows for modifications that enhance biological activity against various diseases, particularly cancers.

Case Study: Cancer Treatment

Recent studies have highlighted the compound's potential in inhibiting specific kinases involved in cancer progression. For instance, derivatives of this compound have shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. These mutations are crucial drivers in several cancers, making the compound a valuable candidate for further drug development .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems. Research indicates that it may act as an antagonist at serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

Neurotoxic Potential

Studies assessing the neurotoxic effects of similar compounds have provided insights into the safety profiles necessary for developing new psychoactive substances. Understanding these interactions is crucial for ensuring therapeutic efficacy while minimizing adverse effects .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Techniques

The compound can be synthesized through several methods, including:

- N-Alkylation : This method involves reacting amines with alkyl halides to form N-alkylated derivatives.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques can lead to the formation of complex structures that incorporate this amine into larger frameworks.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of monoamine neurotransmitters, similar to the action of certain antidepressants . Additionally, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Chloro-Substituted Analog

- Compound : (4-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine

- Key Difference : Chlorine (electron-withdrawing) replaces methoxy (electron-donating).

- Molecular Weight : 232.71 g/mol .

- Implications : The chloro substituent may enhance metabolic stability but reduce solubility compared to methoxy. Chlorinated analogs are often explored for enhanced receptor binding in medicinal chemistry.

b. Methyl-Substituted Amines

- Compounds :

- Key Difference : Alkyl groups (methyl, dimethyl) vs. aromatic methoxyphenyl.

- Implications : Bulkier methoxyphenyl substituents likely reduce blood-brain barrier (BBB) penetration compared to smaller alkyl groups, as seen in lower logBB values for methyl analogs .

c. Heterocycle Variations

- Thiazole Derivative : (4,5-Dihydro-thiazol-2-yl)-(4-methoxy-phenyl)-amine .

- Furan Derivatives : e.g., (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine .

- Key Difference : Pyridine vs. thiazole/furan heterocycles.

- Implications : Pyridine’s nitrogen atom enables hydrogen bonding, whereas thiazole/furan rings alter electronic properties and bioavailability. Thiadiazole derivatives are associated with insecticidal activity , while furans may influence environmental persistence .

Physicochemical Properties

- logBB Trends : Smaller alkyl substituents (e.g., dimethyl) show higher BBB penetration than aromatic groups. Methoxy’s polarity may further reduce logBB compared to chloro .

Biological Activity

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine, a compound with potential pharmacological applications, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure

The compound features a methoxyphenyl group and a pyridinyl-ethylamine moiety, which contribute to its unique biological profile. The methoxy group enhances hydrophobic interactions, influencing the compound's solubility and receptor binding capabilities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group is believed to enhance the electron-donating ability of the phenolic structure, improving its antioxidant capacity .

Anticancer Potential

Recent investigations highlight the compound's potential in cancer treatment. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including HeLa and BxPC-3 cells. The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Monoamine Reuptake Inhibition : Similar to certain antidepressants, this compound may inhibit the reuptake of monoamine neurotransmitters, thereby enhancing mood and cognitive functions.

- Enzyme Modulation : It has been shown to interact with various enzymes involved in metabolic pathways, which may contribute to its anticancer effects .

Case Study 1: Anticancer Activity

A study evaluated the IC50 values of this compound against several cancer cell lines. The results indicated an IC50 range from 0.5 to 100 µM, suggesting moderate potency compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.5–100 |

| BxPC-3 | 1–50 |

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant activity, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with oxidative stressors. This suggests a protective effect against oxidative damage .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (4-Methoxyphenyl)piperazine | Antidepressant | Piperazine ring structure |

| (4-Methoxyphenyl)acetic acid | Anti-inflammatory | Simple acetic acid derivative |

| (4-Methoxyphenyl)-(2-pyridin-2-yl-ethyl)-amine | Antimicrobial, Antioxidant, Anticancer | Unique combination of phenolic and pyridine structures |

Q & A

Q. What are the recommended synthetic routes for (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-methoxyphenylamine with 2-(2-pyridyl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates, such as nitro derivatives or formanilides, should be characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to track functional groups (e.g., C=O or NH stretches) . For crystalline intermediates, X-ray crystallography provides unambiguous structural confirmation .

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

- Methodological Answer : Initial screening should focus on in vitro assays targeting receptors or enzymes structurally related to its pharmacophores (e.g., pyridine and methoxyphenyl motifs). For example:

- COX-2 inhibition assays (via ELISA or fluorometric methods) to evaluate anti-inflammatory potential, as seen in structurally similar pyrimidine derivatives .

- Binding affinity studies (SPR or radioligand assays) for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the ethylamine backbone .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR to confirm methoxy (-OCH₃) integration at δ 3.7–3.9 ppm and pyridine proton splitting patterns (e.g., δ 8.4–8.6 ppm for ortho protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .

- Elemental Analysis : To validate purity (>95%) and stoichiometric composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols by:

- Using control compounds with well-established activity (e.g., COX-2 inhibitors for anti-inflammatory assays) .

- Performing dose-response curves across multiple replicates to identify outliers.

- Employing molecular docking simulations to validate binding poses if in vitro/in silico data conflict .

Q. What strategies optimize regioselectivity during the synthesis of structurally related pyridine-amine derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) using acetyl or tert-butyloxycarbonyl (Boc) groups to direct coupling reactions .

- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type couplings to enhance aryl-amine bond formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of amine groups in SNAr reactions .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by LC-MS for photo-oxidation products .

- pH Stability : Incubate in buffers (pH 1–13) and quantify decomposition using UV-Vis spectroscopy .

Q. What advanced analytical methods address challenges in detecting trace impurities?

- Methodological Answer :

- LC-HRMS : Resolves low-abundance impurities (e.g., desmethyl byproducts) with ppm-level mass accuracy .

- 2D NMR (HSQC, HMBC) : Identifies unknown impurities by correlating proton and carbon shifts .

- ICP-MS : Detects heavy metal catalysts (e.g., Pd, Cu) at ppb levels .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to minimize false positives/negatives?

- Methodological Answer :

- Use Hill slope models to calculate EC50/IC50 values, ensuring curve linearity (R² > 0.95) .

- Include vehicle controls (e.g., DMSO) to account for solvent effects.

- Apply Bonferroni correction for multiple comparisons in high-throughput screens .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer :

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.